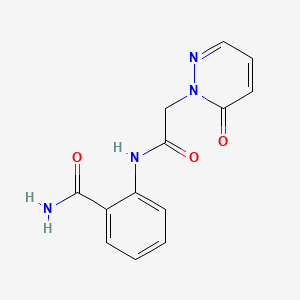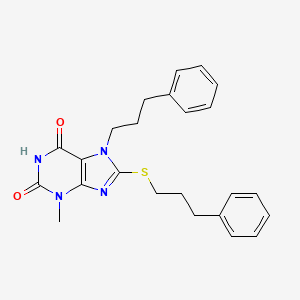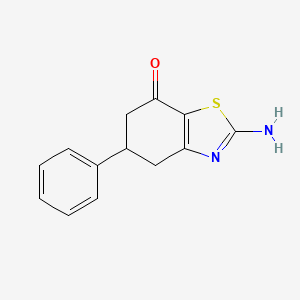
(E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C22H25BrN4O and its molecular weight is 441.373. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
(E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide has been explored in various chemical synthesis and properties studies. For instance, Moustafa et al. (2011) discovered novel rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones, indicating the compound's potential in creating diverse chemical structures (Moustafa et al., 2011). Additionally, studies by Bondock and Gieman (2015) and Artamkina et al. (2008) have also contributed to the understanding of its chemical behavior and potential applications in synthesizing various derivatives (Bondock & Gieman, 2015); (Artamkina et al., 2008).
Pharmaceutical Research
In pharmaceutical research, compounds structurally related to (E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide have been evaluated for their potential therapeutic applications. For example, Cann et al. (2012) developed a convergent, stereoselective synthesis of a related compound, showing its potential as a CGRP receptor antagonist (Cann et al., 2012). Zhang et al. (2018) and Selvakumar and Elango (2017) synthesized novel derivatives showing significant antibacterial and antifungal activities, respectively (Zhang et al., 2018); (Selvakumar & Elango, 2017).
Structural Analysis
Structural analysis of related compounds has been a significant area of research. Ullah and Stoeckli-Evans (2021) conducted a crystal structure and Hirshfeld surface analysis of a structurally similar compound, offering insights into the molecular configuration and interactions (Ullah & Stoeckli-Evans, 2021).
Antipsychotic and Anticancer Research
Compounds structurally related to (E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide have been investigated for their antipsychotic and anticancer properties. Norman et al. (1996) synthesized heterocyclic analogues showing potential as antipsychotic agents (Norman et al., 1996). Additionally, Carmi et al. (2010) explored novel irreversible epidermal growth factor receptor inhibitors, highlighting the compound's relevance in cancer treatment (Carmi et al., 2010).
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O/c23-17-8-5-16(6-9-17)7-10-21(28)26-18-11-13-27(14-12-18)22-19-3-1-2-4-20(19)24-15-25-22/h5-10,15,18H,1-4,11-14H2,(H,26,28)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXMCTGYWWWQOI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)/C=C/C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2625512.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)


![8-(2-((4-butylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625521.png)

![N-(4-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2625525.png)
![N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625526.png)
![N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2625527.png)
![N-(2,6-difluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625528.png)


![2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B2625532.png)